8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Description
8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative widely used as a synthetic intermediate for antitrypanosomal, antileishmanial, and anticholinesterase agents. Its structure features bromine and chlorine substituents at positions 8 and 6, respectively, and a reactive chloromethyl group at position 2. This compound is synthesized via condensation of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone, followed by nitration . The chloromethyl group enables further functionalization, such as sulfonylation or coupling reactions, to generate derivatives with enhanced pharmacological properties .
Properties
Molecular Formula |
C8H5BrCl2N2 |
|---|---|
Molecular Weight |
279.95 g/mol |
IUPAC Name |
8-bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H5BrCl2N2/c9-7-1-5(11)3-13-4-6(2-10)12-8(7)13/h1,3-4H,2H2 |
InChI Key |
SWHHBUYHYYNGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)CCl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production methods often utilize continuous flow systems and microreactor technologies to enhance the efficiency and yield of the compound . These methods allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide and potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is explored for its potential as an antituberculosis agent and other medicinal properties.
Industry: The compound finds applications in material science due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Substituent Modifications at Position 2
The chloromethyl group at position 2 is a key site for structural diversification:
Key Findings :
- Sulfonylmethyl derivatives exhibit superior aqueous solubility compared to the chloromethyl parent compound, critical for oral bioavailability .
- Trifluoropropylsulfonyl groups enhance metabolic stability, reducing hepatic clearance .
- Thioether-linked moieties (e.g., thiotriazol-amine) enable target-specific interactions (e.g., ion channel modulation) .
Halogen Substitutions at Positions 6 and 8
Halogen substituents influence electronic properties and target binding:
Key Findings :
Pharmacological Activity Comparison
Key Findings :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 2-[(4-Methoxyphenylsulfonyl)methyl] (2g) | 8-(Pyridin-4-yl) Derivative (7) |
|---|---|---|---|
| Aqueous Solubility | <0.1 mg/mL | 5.2 mg/mL | 2.8 mg/mL |
| LogP | 2.9 | 1.7 | 2.3 |
| Plasma Stability (t₁/₂) | 15 min | >120 min | 90 min |
| CYP3A4 Inhibition | Moderate | Low | High |
Data sourced from .
Biological Activity
8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H6BrClN2
- Molecular Weight : 231.48 g/mol
- Appearance : Yellow powder
- Melting Point : 127.0 - 139.0 °C
- Solubility : Sparingly soluble in water
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.4 |
| HT-29 (Colon) | 6.2 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, as evidenced by flow cytometry analysis and caspase activation assays.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in various models. It significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound was effective against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential use in treating infections caused by resistant pathogens .
Investigation of Anticancer Properties
Another significant study focused on the compound's anticancer activity against various cancer cell lines. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .
The biological activities of this compound are attributed to its ability to interact with specific cellular targets:
- Kinase Inhibition : The compound may inhibit certain kinases involved in cell proliferation and survival pathways.
- Apoptosis Induction : Activation of caspases leading to programmed cell death has been observed in treated cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
